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Hyfl F

Cat. No.: B1576375
Attention: For research use only. Not for human or veterinary use.
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Description

Hyfl F is a chemical reagent of high purity, intended for use in laboratory research settings. As the specific identity, properties, and applications for a compound named "this compound" could not be verified through scientific literature, researchers are strongly advised to consult their primary chemical databases and safety resources (such as PubChem or supplier-specific databases) for accurate information. It is the responsibility of the researcher to confirm the compound's molecular structure, main applications, specific research value, and mechanism of action prior to use. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of personal use. Ensure all handling and experimental procedures comply with your institution's safety guidelines.

Properties

bioactivity

Antimicrobial

sequence

SISCGETCTTFNCWIPNCKCNHHDKVCYWN

Origin of Product

United States

Discovery, Isolation, and Phylogeographic Distribution of Hyfl F

Methodologies for Natural Extraction and Initial Characterization

The process of obtaining Hyfl F from its natural sources typically involves extraction methodologies followed by purification and detailed characterization. Bulk plant material is commonly used for extraction. nih.gov Initial extraction often utilizes solvents such as methanol. citeab.com This is frequently followed by successive liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to enrich the peptide content. nsw.gov.au

Purification of individual cyclotides, including this compound, is achieved through techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity. bu.edunanobioletters.com

Initial characterization of cyclotides involves determining their mass and retention times, often using liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS). researchgate.netnanobioletters.comcpu-bioinfor.orgresearchgate.netnih.gov The primary structure, or amino acid sequence, is determined through techniques like tandem mass spectrometry (MS/MS) analysis after reduction and enzymatic digestion. nih.govresearchgate.netcpu-bioinfor.orgnih.gov The sequence of this compound has been reported as cyclo-SISCGETCTTFNCWIPNCKCNHHDKVCYWN. researchgate.netresearchgate.net

Detailed research findings regarding the sequence of this compound highlight its specific amino acid composition and arrangement within the cyclic structure. The sequence includes conserved cysteine residues that form the disulfide bonds characteristic of cyclotides. researchgate.netresearchgate.net this compound is classified as a bracelet cyclotide, distinguished by the absence of a cis-Pro residue in loop 5. bu.edu It also features an expanded loop 5 compared to some other bracelet cyclotides, indicating structural variability within the cyclotide family. nih.gov

This compound Amino Acid Sequence

Feature Sequence Segment
Cyclized Chain SISCGETCTTFNCWIPNCKCNHHDKVCYWN

Botanical Sources and Species-Specific Production of this compound

This compound has been specifically identified in Hybanthus floribundus, a plant species belonging to the Violaceae family. Hybanthus floribundus, commonly known as shrub violet, is a perennial woody herb or shrub. nsw.gov.auresearchgate.net The Violaceae family is widely recognized as a prolific source of cyclotides, with cyclotides being found in every species examined so far within this family. wikipedia.orgresearchgate.net

While this compound is associated with Hybanthus floribundus, other Hybanthus species, such as Hybanthus enneaspermus and Hybanthus parviflorus, are also known to produce various cyclotides. researchgate.net The profile and abundance of specific cyclotides can vary not only between different plant species but also within different tissues (e.g., leaves, flowers, fruits) of the same plant. researchgate.net This species-specific and tissue-specific production contributes to the vast diversity observed within the cyclotide family.

Geographical Variance in this compound Expression Profiles

The geographical distribution of cyclotide-bearing plants, including Hybanthus floribundus, can influence the accessibility and potential variance in cyclotide expression profiles. Hybanthus floribundus is found in various regions of Australia, including southern Western Australia, southern South Australia, Victoria, and southern New South Wales. nsw.gov.auresearchgate.net Studies on cyclotide diversity in Australian Hybanthus have sampled wild populations from different locations across the continent. nih.gov

While the presence of this compound is linked to its source plant Hybanthus floribundus within these geographical areas, research suggests that environmental factors and genetic variations within populations could potentially lead to variations in the expression levels or profiles of cyclotides. researchgate.net Analyzing cyclotide profiles from geographically separated populations of the same species can provide insights into such variations. nih.gov

Cultivation and Sustainable Sourcing Strategies for Research

For research purposes, ensuring a consistent and sustainable supply of natural products like cyclotides is important. While collection from wild populations is a source, alternative strategies are being explored. The use of in vitro cultures, such as somatic embryos, has been investigated as a potential method for the sustainable production of cyclotides. cpu-bioinfor.org

Studies on Viola odorata, another Violaceae species, have shown that somatic embryos can produce a variety of cyclotides, including some that are also found in other genera like Hybanthus. cpu-bioinfor.org This suggests the potential for applying similar cultivation techniques to Hybanthus floribundus or other this compound-producing plants to provide a renewable source of the compound for research, reducing the reliance on harvesting wild plants.

Molecular Architecture and Advanced Structural Elucidation of Hyfl F

Primary Sequence Determination and Analysis

The primary sequence of Hyfl F has been determined. The sequence is SISCGETCTTFNCWIPNCKCNHHDKVCYWN. ntu.edu.sguq.edu.auntu.edu.sggoogle.com Primary sequence determination of cyclotides like this compound typically involves techniques such as reduction, digestion, and tandem mass spectrometry (MS-MS) analysis. nih.gov Analysis of the primary sequence reveals the arrangement of amino acids, including the cysteine residues critical for disulfide bond formation. ntu.edu.sguq.edu.auntu.edu.sggoogle.com Comparison of the this compound sequence with other cyclotides reveals variations in amino acid sequences within different cyclotide subsets. uq.edu.au

Data Table: Primary Sequence of this compound

FeatureSequence
Primary SequenceSISCGETCTTFNCWIPNCKCNHHDKVCYWN
Source PlantHybanthus floribundus
FamilyCyclotide

Disulfide Bond Topology and Cystine Knot Characterization

This compound, as a cyclotide, possesses a characteristic knotted topology involving disulfide bonds. cpu-bioinfor.org The cyclotide family is defined by a head-to-tail cyclized peptide backbone and a knotted arrangement of disulfide bonds. cpu-bioinfor.org This knotted topology, known as a cystine knot, involves an embedded ring formed by at least two backbone disulfide bonds and their connecting backbone segments, which is threaded by a third disulfide bond. google.com This specific arrangement of disulfide bonds is a hallmark of cyclotides and is crucial for their structural integrity and stability. cpu-bioinfor.org While the specific disulfide connectivity for this compound is not explicitly detailed in the provided snippets, the defining feature of cyclotides like this compound is this cystine knot motif formed by typically three disulfide bonds. cpu-bioinfor.orggoogle.com

Post-Translational Modifications Beyond Disulfide Formation

While disulfide bond formation is a critical post-translational modification in this compound and other cyclotides, the presence of other post-translational modifications in cyclotides appears to be rare or non-existent, although further exploration in this area is of interest. uq.edu.au The head-to-tail cyclization of the peptide backbone is another significant post-translational modification characteristic of cyclotides. cpu-bioinfor.org This cyclization, along with the disulfide bonds, contributes to the molecule's unique structural stability. cpu-bioinfor.org

Three-Dimensional Structural Analysis Methodologies

Determining the three-dimensional structure of peptides like this compound is essential for understanding their function and stability. Various methodologies are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules, including peptides, in solution. Studies on cyclotides, such as the NMR solution structure determination of TVIIA, highlight the application of this method in elucidating the solution-state conformation of these peptides. uq.edu.au NMR provides detailed information about the distances and angles between atoms, which can be used to calculate the molecule's structure in a native-like environment. This method is particularly valuable for flexible molecules or those that are difficult to crystallize.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystal of the molecule, researchers can determine the arrangement of atoms in the crystal lattice. This method provides high-resolution structural information, representing the molecule's conformation in a solid, crystalline state. While specific X-ray crystallographic data for this compound was not found in the provided snippets, this technique is a standard method for determining the solid-state structure of peptides and proteins, including other cyclotides or related molecules.

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-Electron Microscopy (Cryo-EM) is a technique used to image biological molecules and complexes at very low temperatures. It has become increasingly important for determining the structures of large proteins and complexes, particularly those that are difficult to crystallize for X-ray crystallography. Cryo-EM can provide structural information in different conformational states. While specific applications of Cryo-EM directly to this compound were not mentioned in the search results, cryo-transmission electron microscopy (cryo-TEM) has been used to investigate cyclotide-membrane interactions, suggesting its utility in understanding how cyclotides interact with biological membranes, which is related to their function. uq.edu.au

Conformational States and Flexibility Analysis

This compound possesses some notable features in its loop regions that are suggested to influence its conformational landscape. Specifically, it has a short loop 3, consisting of only four residues, which is unusual for bracelet cyclotides and is more typical of the Möbius subfamily. nih.gov This suggests that loop 3 in this compound may adopt a turn geometry similar to that found in Möbius cyclotides, rather than the helical segment often observed in loop 3 of other bracelet cyclotides. nih.gov Furthermore, this compound exhibits an expanded loop 5, containing six residues (NHHDKV) compared to the more common four residues in this loop among other bracelet cyclotides. nih.gov This increased length in loop 5 suggests a greater potential for conformational variability and flexibility in this specific region. nih.gov

The presence of a Pro residue in position 3 of loop 3 in this compound, despite being a bracelet cyclotide with a shortened loop 3, further supports the notion of a turn geometry in this region, as proline residues are known to influence peptide backbone angles and promote turns. nih.gov

Further research employing advanced computational and experimental techniques could provide detailed insights into the specific conformational states adopted by this compound and the dynamic nature of its loops, particularly the unusual loop 3 and expanded loop 5. researchgate.net Such studies would involve analyzing dihedral angles, root-mean-square deviations (RMSD), and exploring the energy landscape to understand the preferred conformations and the extent of flexibility within different parts of the molecule.

Biosynthetic Pathways and Genetic Regulation of Hyfl F Production

Gene Identification and Cloning Strategies

While the specific gene encoding the precursor for Hyfl F has not been definitively isolated and cloned, research on other cyclotides, including those from the Hybanthus genus, provides a clear framework for its genetic basis. Cyclotides are ribosomally synthesized, meaning they are encoded by specific genes. pnas.orgnih.gov In plants like Oldenlandia affinis and various Viola species, cyclotide genes have been identified and shown to belong to multigene families. pnas.orgresearchgate.net This genetic diversity allows for the production of a wide array of cyclotides within a single plant. nih.govnih.gov

Transcriptomic analysis of Hybanthus enneaspermus, a related species to the source of this compound, has revealed numerous putative cyclotide sequences, suggesting that a similar multigene family is responsible for cyclotide production in this genus. nih.govuq.edu.auresearchgate.net The identification of these genes typically relies on homology-based strategies, such as using conserved sequences from known cyclotide precursors to design primers for PCR amplification or to screen cDNA libraries. researchgate.net For instance, analysis of expressed sequence tags (ESTs) from cyclotide-producing plants has been a fruitful approach for discovering new precursor genes. nih.govnih.gov It is through such strategies that the gene encoding the this compound precursor is expected to be identified.

The general structure of a cyclotide precursor protein, which would be encoded by the this compound gene, includes several key domains: an endoplasmic reticulum (ER) signal sequence, an N-terminal propeptide, one or more cyclotide domains (the sequence that will become the mature cyclotide), and a C-terminal tail. nih.gov In some precursors, multiple cyclotide domains can be present, separated by N-terminal repeat sequences. nih.gov

Table 1: General Structure of a Cyclotide Precursor Protein

Domain Function
ER Signal Sequence Directs the precursor protein to the secretory pathway.
N-terminal Propeptide May assist in proper folding and trafficking of the precursor.
Cyclotide Domain(s) The amino acid sequence that will form the mature, cyclic this compound.
N-terminal Repeats Separate multiple cyclotide domains within a single precursor.

Enzyme Systems Involved in Cyclization and Disulfide Formation

The transformation of the linear this compound precursor peptide into its mature, cyclic, and knotted form is orchestrated by specific enzyme systems. This process occurs as the precursor moves through the plant cell's secretory pathway. nih.govrsc.org

Disulfide Bond Formation: Following translation, the this compound precursor is directed to the endoplasmic reticulum (ER). rsc.org Within the ER, protein disulfide isomerases (PDIs) catalyze the formation of the three characteristic disulfide bonds that define the cystine knot of cyclotides. nih.govpnas.org This oxidative folding is a critical step that establishes the correct topology of the peptide, which is essential for its subsequent cyclization and ultimate stability. nih.gov

Backbone Cyclization: The key enzymatic step of head-to-tail cyclization is primarily carried out by asparaginyl endopeptidases (AEPs), which are a type of vacuolar processing enzyme. nih.gov After folding in the ER, the precursor is transported to the vacuole, where AEPs recognize and cleave the C-terminal flanking peptide at a specific asparagine or aspartate residue. rsc.org Subsequently, the same or another AEP ligates the newly freed C-terminus to the N-terminus of the cyclotide domain, forming the circular backbone. nih.gov Papain-like cysteine proteases have also been implicated in the processing of the N-terminus of the cyclotide domain. rsc.org

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme Location Function
Protein Disulfide Isomerases (PDIs) Endoplasmic Reticulum Catalyze the formation of the three disulfide bonds, creating the cystine knot.
Asparaginyl Endopeptidases (AEPs) Vacuole Cleave the C-terminal propeptide and catalyze the head-to-tail cyclization of the peptide backbone.

Transcriptomic and Proteomic Insights into this compound Biosynthesis

While specific transcriptomic and proteomic studies focusing solely on this compound are not available, broader studies on Hybanthus species provide valuable insights. Transcriptome analysis of Hybanthus enneaspermus has led to the identification of 93 putative cyclotide sequences, indicating a significant portion of the plant's genetic and cellular resources are dedicated to producing these peptides. nih.govresearchgate.net Such studies confirm that cyclotide genes are highly expressed. nih.govnih.gov

Proteomic approaches, often involving mass spectrometry, have been instrumental in identifying and sequencing cyclotides from plant extracts, including the initial characterization of Hyfl A, B, and C from Hybanthus floribundus. nih.gov By comparing the masses of peptide fragments from crude plant extracts with sequences predicted from the transcriptome, researchers can confirm the expression of specific cyclotides. nih.govuq.edu.auresearchgate.net This combined "omics" approach has been successful in identifying a large number of cyclotides in H. enneaspermus, with many sequences from the transcriptome being confirmed at the protein level. nih.govresearchgate.net These methodologies provide a clear path forward for future research aimed at specifically quantifying the expression levels of the this compound gene and protein under various conditions.

Genetic Engineering Approaches for Modulating this compound Expression

The potential applications of cyclotides in agriculture and medicine have driven interest in developing methods for their large-scale production, including genetic engineering. nih.govorpp.or.ke While no studies have specifically targeted the modulation of this compound expression, the general strategies developed for other cyclotides would be applicable.

One major approach is the heterologous expression of cyclotide genes in other organisms, such as bacteria, yeast, or other plants, to create bio-factories for their production. uq.edu.au The expression of cyclotide genes in transgenic crops is being explored as a way to confer pest resistance. nih.govacs.org For this to be successful, the host organism must be able to correctly process the precursor protein, including the crucial steps of disulfide bond formation and backbone cyclization. uq.edu.au This often requires the co-expression of the necessary processing enzymes, such as AEPs. nih.gov

Another strategy involves modulating the expression of cyclotide genes in their native plant species. This could potentially be achieved through techniques like CRISPR/Cas9 to edit the promoter regions of cyclotide genes to enhance their transcription. acs.org Furthermore, understanding the regulatory networks that control cyclotide gene expression could open up avenues for increasing their production through the manipulation of transcription factors or signaling pathways. nih.gov As more is learned about the specific genes and regulatory elements involved in this compound biosynthesis, these genetic engineering tools could be applied to increase its yield for research and potential applications.

Synthetic Methodologies and Chemical Derivatization of Hyfl F Analogues

Solid-Phase Peptide Synthesis (SPPS) for Hyfl F and Analogues

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized strategy for the synthesis of peptides, including complex macrocyclic peptides like cyclotides. researchgate.netnih.govnih.gov This method, pioneered by Merrifield, involves the stepwise assembly of the peptide chain while it is covalently attached to an insoluble polymeric support (resin). researchgate.net The process typically proceeds from the C-terminus to the N-terminus, utilizing protected amino acids that are sequentially coupled to the growing peptide chain on the solid support. researchgate.net

The SPPS approach offers significant advantages over traditional solution-phase synthesis, primarily by simplifying purification steps. Excess reagents and by-products can be removed by simple filtration and washing of the resin, driving reactions to completion and minimizing manipulative losses. researchgate.net Common SPPS strategies employ different protecting group schemes, such as the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, for temporary Nα protection, along with various side-chain protecting groups. researchgate.netnih.govnih.gov The choice of resin and linker is crucial as it dictates the cleavage conditions required to release the synthesized peptide from the solid support at the end of the synthesis. researchgate.netnih.gov

For cyclotides like this compound, SPPS is often employed to synthesize the linear peptide precursor containing the necessary amino acid sequence, including the six conserved cysteine residues. uq.edu.aunih.gov Following the linear synthesis on the solid support, the peptide is typically cleaved from the resin, and subsequent steps are performed to achieve backbone cyclization and disulfide bond formation. nih.gov

Solution-Phase Synthetic Routes

While SPPS is the predominant method for assembling the linear peptide chain, certain steps in the synthesis of cyclotides, particularly cyclization and disulfide bond formation, are often performed in solution. Traditional solution-phase peptide synthesis methods involve coupling amino acids or peptide fragments in a homogeneous solution. researchgate.netnih.gov Although more labor-intensive in terms of purification compared to SPPS, solution-phase chemistry can be advantageous for specific coupling reactions or for the synthesis of shorter peptide fragments that are subsequently ligated.

In the context of cyclotide synthesis, after cleavage from the solid support, the linear peptide precursor is dissolved in a suitable buffer or solvent system for the subsequent cyclization and folding steps. nih.gov Solution-phase conditions allow for controlled reactions that are essential for achieving the correct head-to-tail amide bond formation and the precise disulfide connectivity that defines the cyclic cystine knot structure.

Ligature and Cyclization Strategies

The formation of the cyclic backbone is a critical step in the synthesis of this compound and its analogues. Head-to-tail cyclization of the linear peptide precursor is required to form the macrocyclic ring structure. nih.govresearchgate.netrcsb.orgciteab.comsb-peptide.com Various chemical ligation strategies have been developed to achieve efficient and site-selective peptide cyclization.

Native Chemical Ligation (NCL) is a powerful chemoselective method widely used for the synthesis of cyclic peptides and small proteins. sb-peptide.com NCL typically involves the reaction between a peptide segment with an N-terminal cysteine residue and another peptide segment with a C-terminal thioester. sb-peptide.com This reaction proceeds through a reversible transthioesterification followed by an irreversible S-to-N acyl migration, resulting in a native amide bond at the ligation site. sb-peptide.com NCL is often performed in aqueous solution under mild conditions, which is advantageous for preserving the integrity of the peptide chain. sb-peptide.com

For cyclotide synthesis, NCL can be employed to achieve backbone cyclization by designing the linear precursor with appropriate reactive handles at the N- and C-termini. nih.gov Other ligation strategies, such as Ser/Thr ligation and aminolysis-mediated cyclization, have also been developed and may be applicable depending on the specific amino acid sequence and desired ligation site. sb-peptide.com

Following backbone cyclization, the formation of the three disulfide bonds is essential to establish the cyclic cystine knot motif characteristic of cyclotides. nih.govresearchgate.netrcsb.orgciteab.com Oxidative folding conditions are employed to promote the formation of the correct disulfide bridges. This process often involves exposing the reduced cyclic peptide to an oxidizing environment, allowing the free cysteine thiols to form disulfide bonds. Achieving the native disulfide connectivity can be challenging and may require optimization of folding conditions, including buffer composition, pH, temperature, and the presence of redox reagents or chaperones.

Site-Specific Chemical Modification and Functionalization

The chemical synthesis of cyclotides provides opportunities for site-specific modifications and functionalization, allowing for the introduction of non-natural amino acids, chemical probes, or other functional moieties at defined positions within the peptide sequence. These modifications can be incorporated during SPPS by using modified amino acid building blocks or introduced after peptide synthesis through selective chemical reactions.

Specific chemical modifications can be used for characterization purposes, such as the reduction and alkylation of cysteine residues to facilitate sequence determination by mass spectrometry. nih.govnih.gov For example, reduction of disulfide bonds with dithiothreitol (B142953) (DTT) followed by alkylation with iodoacetamide (B48618) results in the conversion of cysteine residues to S-carbamidomethylated cysteines, leading to a predictable mass increase that can be detected by mass spectrometry. nih.govnih.gov

Beyond characterization, site-specific functionalization enables the creation of cyclotide analogues with altered or enhanced properties. This can involve conjugating fluorophores for imaging, attaching cytotoxic payloads for targeted drug delivery, or incorporating other chemical handles for further modifications. The inherent stability of the cyclotide scaffold makes it an excellent platform for presenting these modifications in a constrained and stable manner.

Generation of Non-Natural this compound Derivatives and Scaffolds

The unique structural features and remarkable stability of cyclotides make them valuable scaffolds for protein engineering and the design of novel peptides with tailored properties. rcsb.org Non-natural this compound derivatives and scaffolds can be generated through various approaches, including amino acid substitutions, insertions, deletions, and the incorporation of non-proteinogenic amino acids.

By modifying the amino acid sequence of this compound, researchers can explore the structure-activity relationships and potentially enhance desired biological activities or introduce new functions. For instance, studies on other cyclotides have shown that variations in the loops between the conserved cysteine residues can influence activity and provide sites for grafting foreign sequences. nih.gov

The synthesis of bicyclic cyclotide-inspired peptides represents another strategy for generating non-natural scaffolds based on the cyclotide framework. nih.gov These smaller, constrained peptides can mimic certain structural features of cyclotides while potentially offering simplified synthesis and modified properties. The incorporation of unnatural amino acids into the cyclotide sequence through chemical synthesis or engineered biosynthesis allows for the introduction of diverse chemical functionalities not found in the standard 20 amino acids, further expanding the chemical space and potential applications of this compound derivatives.

The ability to chemically synthesize and modify cyclotides provides a powerful tool for exploring their potential as therapeutic agents, agricultural leads, and molecular scaffolds.

Hyfl Cyclotide Sequences

NameSequenceSource PlantSubfamily
This compoundSISCGETCTTFNCWIPNCKCNHHDKVCYWNHybanthus floribundus uq.edu.aunih.govresearchgate.netBracelet
Hyfl IGIPCGESCVFIPCISGVIGCSCKSKVCYRNHybanthus floribundus uq.edu.aunih.govBracelet
Hyfl JGIACGESCAYFGCWIPGCSCRNKVCYFNHybanthus floribundus uq.edu.aunih.govBracelet
Hyfl KGTPCGESCVYIPCFTAVVGCTCKDKVCYLNHybanthus floribundus uq.edu.aunih.govBracelet
Hyfl LGTPCAESCVYLPCFTGVIGCTCKDKVCYLNHybanthus floribundus uq.edu.aunih.govBracelet
Hyfl MGNIPCGESCIFFPCFNPGCSCKDNLCYYNHybanthus floribundus uq.edu.aunih.govBracelet

Advanced Analytical and Spectroscopic Characterization of Hyfl F

High-Resolution Mass Spectrometry for Molecular Mass and Sequence Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of Hyfl F. Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which is critical for confirming the elemental composition of a molecule. nih.govyoutube.com Techniques such as electrospray ionization (ESI) coupled with Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers are employed to generate and detect molecular ions with high precision. nih.govpnnl.gov

This high resolving power enables the unambiguous assignment of a chemical formula to the measured mass. youtube.compnnl.gov For a complex molecule like this compound, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. Furthermore, the high resolution allows for the detection of subtle mass differences arising from isotopic variations, the presence of adducts, or post-translational modifications if this compound were a peptide or protein. nih.govresearchgate.net In the context of verifying a specific sequence, such as in an oligonucleotide or peptide, HRMS can confirm the expected molecular weight with high confidence, and any deviation would indicate a synthesis failure or an unexpected modification. nih.govresearchgate.net

Table 1: Illustrative HRMS Data for this compound This table presents hypothetical data to demonstrate the precision of HRMS in determining the elemental formula of this compound.

Parameter Value
Proposed Formula C₂₀H₁₅F₅N₂O₄
Calculated Monoisotopic Mass (Da) 442.0952
Observed Monoisotopic Mass (Da) 442.0945
Mass Error (ppm) -1.58

| Resolving Power | >100,000 |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers. The choice of technique depends on the physicochemical properties of the molecule, including its polarity, size, and charge.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation and purification of molecules based on their hydrophobicity. vcu.edu In RP-HPLC, this compound would be introduced into a polar mobile phase and passed through a column containing a non-polar stationary phase (e.g., C18 or C8 silica). vcu.edu Components are separated based on their differential partitioning between the two phases; more hydrophobic molecules are retained longer on the column.

This method is highly effective for assessing the purity of a this compound sample, where impurities often have different polarities and thus different retention times. RP-HPLC can also be optimized to separate closely related species, including geometric or positional isomers. nih.govpsu.edu For fluorinated compounds like this compound, specialized columns with a pentafluorophenyl (PFP) stationary phase can offer unique selectivity and improved separation of isomers compared to traditional alkyl chain phases. chromatographyonline.com By systematically varying the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol), a robust separation method can be developed. researchgate.net

Table 2: Example RP-HPLC Separation Parameters for this compound Purity Analysis This table provides a hypothetical set of conditions for analyzing this compound purity, demonstrating the separation of the main compound from potential impurities.

Compound Retention Time (min) on C18 Column Retention Time (min) on PFP Column
Impurity A (more polar) 3.5 4.1
This compound 8.2 9.5
Isomer B (more hydrophobic) 8.7 10.8

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. CE separates molecules in a narrow capillary based on their size and charge, or more specifically, their electrophoretic mobility. youtube.com This technique is known for its high efficiency and resolution, making it particularly suitable for separating species that are difficult to resolve by HPLC, such as chiral isomers or proteins with minor modifications. youtube.comnih.gov

For the analysis of this compound, CE could be employed to confirm its purity from a different analytical perspective. If this compound possesses ionizable groups, its migration time under an applied electric field would be highly characteristic. The method is extremely sensitive and requires only nanoliter volumes of sample. mdpi.com CE has proven to be a high-power technique for separating very closely related molecules, including peptide isomers. mdpi.com Coupling CE with mass spectrometry (CE-MS) provides an additional dimension of analysis, combining the high-resolution separation of CE with the precise mass identification of MS. mdpi.com

Advanced NMR Spectroscopic Techniques for Structural Dynamics

While basic NMR provides the fundamental chemical structure of a molecule, advanced NMR techniques are essential for elucidating the three-dimensional structure and understanding the internal motions, or dynamics, of this compound in solution. nih.gov These methods are crucial because the function of many molecules is intrinsically linked to their flexibility and ability to adopt different conformations. nih.gov

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish through-bond connectivities, confirming the atomic framework of this compound. To probe the 3D structure, Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify atoms that are close in space, even if they are distant in the chemical sequence.

Furthermore, NMR relaxation experiments can provide quantitative data on the mobility of different parts of the this compound molecule across a wide range of timescales. biophysics.org By measuring relaxation parameters like T1, T2, and the heteronuclear NOE, one can identify regions of the molecule that are rigid versus those that are highly flexible. This information is critical for understanding how this compound might interact with other molecules or change its shape in response to environmental cues.

Table 3: Application of Advanced NMR Techniques to this compound This table outlines key NMR experiments and the specific structural or dynamic information each would provide for this compound.

NMR Experiment Information Obtained
COSY ¹H-¹H through-bond correlations (scalar coupling)
HSQC/HMBC ¹H-¹³C/¹⁵N one-bond and multiple-bond correlations
NOESY/ROESY ¹H-¹H through-space correlations (internuclear distances < 5 Å)
Relaxation (T₁, T₂) Analysis Information on molecular tumbling and internal motions (ps-ns timescale)

| Relaxation Dispersion | Characterization of conformational exchange processes (µs-ms timescale) |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique used to analyze the secondary structure of chiral molecules. nih.govlibretexts.org The method measures the differential absorption of left- and right-circularly polarized light by a sample. harvard.edu If this compound is a chiral molecule capable of forming ordered secondary structures (e.g., a peptide, protein, or a complex natural product), CD spectroscopy provides valuable information about its conformation in solution. harvard.edu

The CD spectrum in the far-UV region (typically 190-250 nm) is particularly sensitive to the backbone conformation of peptides and proteins. harvard.edu Distinct spectral signatures are associated with common secondary structures like α-helices, β-sheets, and random coils. By deconvoluting the experimental CD spectrum of this compound, it is possible to estimate the percentage of each type of secondary structure present. nih.gov This technique is also highly effective for monitoring conformational changes induced by temperature, pH, or the binding of a ligand.

Table 4: Characteristic CD Wavelengths for Secondary Structures This table shows the typical CD spectral features that would be used to identify secondary structural elements within this compound, assuming it has a peptide-like structure.

Secondary Structure Positive Peak(s) (nm) Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet (antiparallel) ~195 ~218

| Random Coil | ~212 | ~195 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

Given the presence of fluorine in this compound, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a uniquely powerful and informative technique for its characterization. The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, spin of ½, and high sensitivity. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much larger than that of ¹H NMR. biophysics.orgwikipedia.org This wide dispersion means that the chemical shift of a fluorine nucleus is exceptionally sensitive to its local electronic environment. biophysics.org

A ¹⁹F NMR spectrum of this compound would provide a distinct signal for each unique fluorine atom in the molecule, allowing for direct confirmation of the number of different fluorine environments. The chemical shift of each signal provides insight into the local structure. researchgate.net Furthermore, changes in these chemical shifts can be used to sensitively monitor conformational changes, binding events, or changes in the solvent environment. biophysics.org Spin-spin coupling between neighboring ¹⁹F nuclei (JFF) or between ¹⁹F and ¹H nuclei (JHF) provides valuable information about the through-bond connectivity and dihedral angles, further constraining the molecule's structure. nih.gov

Table 5: Hypothetical ¹⁹F NMR Data for a this compound Derivative This table illustrates the type of data obtained from a ¹⁹F NMR experiment, showing distinct signals for different fluorine atoms in a hypothetical this compound molecule.

Fluorine Atom Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (Hz)
F1 -115.2 Doublet of triplets J(F1-F2) = 15.5, J(F1-H) = 8.2
F2 -121.8 Doublet J(F2-F1) = 15.5

| -CF₃ Group | -68.5 | Singlet | N/A |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

An XPS analysis of a fluorinated compound would involve irradiating the sample with a beam of X-rays while measuring the kinetic energy and number of electrons that escape from the surface. wikipedia.org The resulting spectrum consists of peaks corresponding to the core-level electron binding energies of the elements present.

Detailed Research Findings:

A survey scan of a hypothetical "this compound" surface would be expected to primarily detect fluorine, carbon, and possibly oxygen as an atmospheric contaminant. High-resolution scans of the C 1s and F 1s regions would provide detailed information about the chemical bonding.

For instance, the C 1s spectrum of a fluoropolymer can be deconvoluted to identify various carbon-fluorine moieties. Carbon atoms bonded to fluorine are shifted to higher binding energies due to the high electronegativity of fluorine. The presence of CF, CF₂, and CF₃ groups can be identified by their characteristic binding energy shifts. nih.govthermofisher.com Similarly, the F 1s peak provides information on the fluorine environment. While the chemical shifts in the F 1s region for different C-F bonds are generally small, the peak position is characteristic of organofluorine compounds. thermofisher.com

The elemental composition of the surface can be quantified from the areas of the XPS peaks, corrected by relative sensitivity factors. This would allow for the determination of the surface stoichiometry of "this compound."

Illustrative Data Tables:

The following tables represent typical data that would be obtained from an XPS analysis of a generic fluoropolymer. It is important to reiterate that this data is not specific to a compound named "this compound."

Table 1: Illustrative Elemental Surface Composition of a Hypothetical Fluoropolymer

ElementBinding Energy (eV)Atomic Concentration (%)
C 1s284.8 - 294.035.2
F 1s~689.064.1
O 1s~532.00.7

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Illustrative High-Resolution C 1s Peak Deconvolution for a Hypothetical Fluoropolymer

Functional GroupBinding Energy (eV)Relative Area (%)
C-C, C-H284.810.5
C-F286.515.3
CF₂291.568.7
CF₃293.85.5

Note: Data is hypothetical and for illustrative purposes only.

Computational Chemistry and Theoretical Modeling of Hyfl F

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular dynamics (MD) simulations are a powerful tool used to study the dynamic behavior and conformational flexibility of molecules over time. In the context of cyclotides, MD simulations are employed to explore their conformational space and assess their stability in various environments, including in complex with target proteins or membranes nih.govnih.govnih.govguidetopharmacology.org. These simulations can reveal how the cyclic backbone and the cyclic cystine knot (CCK) motif contribute to the exceptional rigidity and stability of cyclotides nih.govnih.gov.

Studies on cyclotides using MD simulations have investigated their interactions with biological membranes, a key aspect of their activity invivochem.cn. MD can provide insights into how cyclotides insert into or interact with lipid bilayers, the resulting membrane perturbations, and the conformational changes the cyclotides undergo during these interactions. For instance, MD simulations have been used to evaluate the stable binding of cyclotides to amyloid-beta molecules and their potential to destabilize amyloid fibrils by preventing conformational changes nih.gov. MD simulations of protein-cyclotide complexes have also shown that cyclotides can remain stable within the complex, indicating favorable interactions nih.govuq.edu.au. Parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bonding patterns are typically analyzed in MD simulations to understand the stability and dynamics of the peptide and its interactions.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, including ab initio methods and Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules at a fundamental level wikidata.org. For cyclotides, QM calculations can provide detailed information about bond energies, charge distribution, and reaction mechanisms that are not accessible through classical force fields used in MD simulations.

Density Functional Theory (DFT) Studies

DFT is a widely used QM method due to its balance of computational cost and accuracy for many chemical systems, including peptides wikidata.orgnih.gov. DFT studies on cyclotides or related peptide systems can provide insights into their electronic properties, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. These properties are crucial for understanding the molecule's reactivity and its interactions with other molecules, such as receptor binding sites or cell membranes.

DFT calculations have been applied in studies investigating the reaction mechanisms of enzymes involved in peptide modification, which can be relevant to cyclotide biosynthesis or degradation nih.govchem960.com. For example, DFT-based quantum mechanics/molecular mechanics (QM/MM) studies have been used to understand the detailed reaction mechanisms of enzymes that cleave or ligate peptide bonds nih.govchem960.com. While specific DFT studies on Hyfl F were not found, this method is valuable for understanding the electronic factors that govern the behavior and potential reactivity of cyclotides. DFT can also be used to optimize the geometry of cyclotides and calculate vibrational frequencies to confirm the stability of predicted structures nih.gov.

Ab Initio Methods

Ab initio methods are a class of QM calculations that are based directly on the fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods can provide highly accurate results but are typically more computationally demanding than DFT and are often applied to smaller systems or as benchmarks for other computational methods.

In the context of peptides and their reactions, ab initio methods can be used to study reaction pathways, transition states, and energy barriers with high precision. While the search results did not specifically detail ab initio studies on this compound or other cyclotides, these methods are generally applicable to understanding the electronic and structural factors influencing peptide behavior and reactivity. For instance, ab initio methods have been used in theoretical studies to calculate thermodynamic parameters and reaction rates, showing good agreement with experimental values nih.gov. The application of ab initio methods to cyclotides could provide a deeper understanding of the role of specific amino acid residues or disulfide bonds in their stability and function.

Structure-Activity Relationship Prediction via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their biological activities. In silico methods, utilizing computational approaches, are increasingly used for SAR prediction of peptides like cyclotides invivochem.cn. These methods can involve calculating various molecular descriptors (physicochemical properties, topological indices, electronic properties) and building statistical or machine learning models to predict activity based on structure.

For cyclotides, in silico SAR studies can help identify which structural elements or physicochemical properties are crucial for their diverse activities, such as antimicrobial, insecticidal, or cytotoxic effects invivochem.cn. Descriptors related to lipophilicity, charge distribution, and molecular shape have been used in quantitative SAR (QSAR) models for cyclotides to describe their potency, particularly concerning membrane interactions invivochem.cn. By analyzing the relationship between structural variations and observed activities, computational SAR methods can guide the design of modified cyclotides with improved or tailored properties.

Ligand Docking and Molecular Interaction Modeling (non-clinical focus)

Ligand docking and molecular interaction modeling are computational techniques used to predict the binding orientation (docking pose) and binding affinity between a molecule (ligand) and a target (e.g., a protein receptor) wikidata.org. In the non-clinical context, these methods are valuable for understanding the molecular basis of cyclotide interactions with various biological targets, such as proteins involved in plant defense or pest interactions.

Studies have employed molecular docking to screen libraries of cyclotides against target proteins to identify potential binders nih.govnih.govguidetopharmacology.orguq.edu.au. This involves computationally fitting the cyclotide into the binding site of the target protein and scoring the resulting poses based on predicted interaction energies. Subsequent analysis of interacting residues and binding energies can help prioritize cyclotides for further investigation nih.govuq.edu.au. Molecular interaction modeling provides a detailed view of the forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the cyclotide-target complex nih.gov. For example, docking and MD simulations have been used to study cyclotide binding to bacterial proteins, providing insights into their antimicrobial mechanisms nih.govguidetopharmacology.org.

Cheminformatics and Data Mining for Cyclotide Discovery

Cheminformatics involves the application of computational and informational techniques to chemical data. Data mining is the process of discovering patterns and insights from large datasets. These approaches are increasingly used in the discovery and characterization of natural products, including cyclotides nih.govwikipedia.org.

Cheminformatics tools and databases (like CyBase, which curates cyclotide sequences) are essential for managing and analyzing the growing number of identified cyclotides nih.govguidetopharmacology.orgresearchgate.net. Data mining techniques can be applied to large datasets of peptide sequences, plant genomes, and biological activity data to identify potential new cyclotides, predict their properties, and explore their evolutionary relationships nih.govnih.govresearchgate.net. Genome mining strategies, for instance, use bioinformatic and cheminformatic capabilities to search for biosynthetic gene clusters likely to encode novel bioactive peptides, including cyclotides nih.gov. This in silico discovery process complements experimental methods and accelerates the identification of new cyclotide scaffolds with potential applications.

Molecular Interactions and Mechanistic Insights of Hyfl F Non Biological System Focused

Binding Interactions with Inorganic Substrates

Research specifically detailing the binding interactions of Cyclotide Hyfl F with inorganic substrates in a non-biological context was not found in the conducted literature searches. While peptides, in general, can interact with various surfaces, including inorganic ones, specific studies focusing on the affinity or mechanisms of Cyclotide this compound binding to purely inorganic materials were not identified.

Catalytic Properties and Enzyme-Like Activities (Hypothetical)

Cyclotides are known for their remarkable stability and diverse biological activities, which in some cases include enzyme inhibition, such as trypsin inhibition nih.gov. However, information regarding hypothetical catalytic properties or enzyme-like activities of Cyclotide this compound operating within a non-biological system was not found in the conducted searches. The known activities of cyclotides are primarily observed in biological or biochemically relevant environments.

Self-Assembly and Supramolecular Chemistry of this compound

Cyclotide this compound, like other cyclotides, possesses structural features that can facilitate self-assembly processes and participate in supramolecular arrangements, particularly in the context of membrane interactions. Cyclotides are characterized by a head-to-tail cyclic peptide backbone and a knotted arrangement of disulfide bonds, forming a cyclic cystine knot nih.govnih.gov. This unique topology provides exceptional stability nih.govnih.gov.

The self-assembly behavior of cyclotides is notably observed in their interactions with lipid membranes, which can be studied using model membrane systems nih.gov. These interactions can lead to the formation of peptide-lipid supramolecular structures or the insertion and assembly of peptides within the membrane bilayer. The driving forces for such self-assembly and interaction include a combination of non-covalent interactions, such as hydrophobic interactions between non-polar amino acid residues of the cyclotide and the lipid acyl chains, and electrostatic interactions between charged residues and phospholipid headgroups nih.gov.

While the biological outcome of these interactions is often the focus of research (e.g., membrane permeabilization), the underlying principles involve the self-organization of molecules based on their intrinsic properties and the environment, a core aspect of supramolecular chemistry. Studies on other amphiphilic molecules, including peptides, have demonstrated their ability to self-assemble into various ordered structures like micelles, vesicles, or nanotubes, driven by similar non-covalent forces.

Role of Hydrogen Bonding and Non-Covalent Interactions in Stabilization and Activity

Furthermore, non-covalent interactions are fundamental to the interactions of Cyclotide this compound with other molecules, such as lipids in a membrane environment nih.gov. Hydrophobic interactions drive the partitioning of non-polar regions of the cyclotide into the hydrophobic core of the lipid bilayer, while electrostatic interactions can occur between charged amino acid residues and the polar headgroups of phospholipids (B1166683) nih.gov. These non-covalent forces collectively govern the binding affinity, orientation, and insertion depth of the cyclotide within or on the membrane. The stability afforded by the cyclic cystine knot ensures that the cyclotide structure remains largely intact during these interactions, allowing specific non-covalent contacts to mediate its association with other components.

Biophysical Mechanisms of Membrane Interaction (Purely Biophysical, Non-Physiological)

The interaction of Cyclotide this compound and other cyclotides with lipid membranes has been investigated using various biophysical techniques to understand the mechanisms involved, focusing solely on the physical aspects of the interaction rather than physiological outcomes. These studies often utilize model membrane systems, such as liposomes or supported lipid bilayers, to mimic cellular membranes nih.gov.

Techniques like surface plasmon resonance (SPR) and fluorescence spectroscopy have been employed to quantify the binding affinity of cyclotides to model membranes and to probe changes in membrane properties or peptide conformation upon interaction nih.gov. SPR can provide data on the kinetics and extent of cyclotide binding to a lipid bilayer immobilized on a sensor chip nih.gov. Fluorescence spectroscopy, utilizing intrinsic tryptophan fluorescence or extrinsic fluorescent probes incorporated into the membrane or peptide, can report on the environment of the fluorophore and detect changes in membrane fluidity, polarity, or integrity upon cyclotide interaction nih.gov.

Studies have indicated that cyclotides, including this compound, exhibit affinity towards phospholipids, with some showing preference for specific headgroups like phosphatidylethanolamine (B1630911) (PE) nih.gov. The interaction can lead to membrane perturbation, which can be assessed by monitoring the leakage of fluorescent markers encapsulated within liposomes nih.gov. This leakage is a biophysical consequence of the peptide's interaction with the lipid bilayer, indicating a disruption of the membrane's barrier function. Cryo-transmission electron microscopy (cryo-TEM) can provide visual information on the structural changes induced in membranes by cyclotide interaction nih.gov.

These biophysical investigations aim to elucidate the physical forces and structural rearrangements that occur during the interaction between cyclotides and lipid bilayers, providing insights into how the peptide integrates with or disrupts the membrane structure based on its amphipathic nature and stable scaffold.

Biotechnological and Non Clinical Research Applications of Hyfl F

Development as Research Probes and Affinity Reagents

The inherent stability and diverse biological activities of cyclotides, including Hyfl F, make them promising candidates for development as research probes and affinity reagents. Their robust structure allows them to maintain their conformation and activity under various experimental conditions. The specific sequence and three-dimensional structure of this compound, dictated by its amino acid composition and disulfide bonds, can facilitate selective binding to particular biological targets.

Research into cyclotides suggests their potential in studying protein-protein interactions or as ligands for receptors. For instance, other cyclotides have been explored as modulators of G protein-coupled receptors. The listing of "this compound" as a research reagent by suppliers indicates its availability for use in laboratory investigations, likely for exploring its interactions with biological molecules or pathways. The expanded loop 5 in this compound, compared to typical bracelet cyclotides, suggests the framework's adaptability for incorporating varying sequences, potentially for grafting bioactive epitopes for targeted research applications or protein engineering studies.

Utilization in Analytical Chemistry as a Calibration Standard or Separation Matrix Component

The search results discuss the use of calibration standards and separation matrices in analytical chemistry. Calibration standards with known concentrations are crucial for quantifying analytes, while separation matrices are components of materials used to separate different substances in a mixture, such as in chromatography or membrane-based separations. However, there is no information within the search results that indicates the use of the cyclotide this compound specifically as a calibration standard or as a component of a separation matrix in analytical chemistry.

Potential in Environmental Remediation and Sensing Technologies

Environmental remediation involves the removal of pollutants from the environment, and sensing technologies are used for detecting the presence or concentration of substances. While the search results mention environmental remediation efforts, including those related to PFAS (per- and polyfluoroalkyl substances) and the use of various sensing technologies, there is no specific information linking the cyclotide this compound to applications in environmental remediation or as a component in sensing technologies.

Role in Advanced Catalysis (Non-biological)

Catalysis involves the acceleration of chemical reactions, and non-biological catalysis focuses on catalysts that are not enzymes or biological molecules. The search results provide general information about catalysis and different types of catalysts. However, there is no available information within the search results that describes a role for the cyclotide this compound in advanced non-biological catalysis.

Stability, Reactivity, and Environmental Persistence of Hyfl F

Chemical Stability under Varying Environmental Conditions (pH, Temperature, Light)

Flupyradifurone (B41651) demonstrates stability under certain chemical conditions. It is reported to be hydrolytically stable in aqueous solutions across a pH range of 4 to 9 at ambient temperatures fao.orgfao.orgwho.intfao.org. This stability holds true even at elevated temperatures, such as 50 °C, for periods of up to five days fao.orgfao.org. However, its stability is significantly affected by light. While stable in water under natural conditions with hydrolysis half-lives exceeding 150 days at various temperatures (15 °C, 25 °C, and 35 °C) and photolysis half-lives under sunlight greater than 168 hours, flupyradifurone undergoes rapid photodegradation under ultraviolet (UV) light, with half-lives ranging from 2.37 to 3.81 minutes researchgate.net. Another source indicates an aqueous photolysis half-life of 13.8 hours in sterile phosphate (B84403) buffer at pH 7 fao.org. Under aerobic aquatic conditions in the dark, it is moderately degraded fluoridealert.org.

Photolytic Degradation Pathways

Photolysis is identified as a significant degradation route for flupyradifurone, particularly in shallow and clear surface waters where light penetration is sufficient fluoridealert.orgfarmlandbirds.net. In photolysis studies conducted in buffer solutions and natural water, two primary degradates have been identified: BYI 02960-succinamide and BYI 02960-azabicyclosuccinamide fluoridealert.org. Photodegradation under ultraviolet (UV) light can be rapid researchgate.net. The photolysis rate constants for flupyradifurone in pure water have been quantified researchgate.net. Research suggests that singlet oxygen and hydroxyl radicals participate in the photolysis of flupyradifurone researchgate.net.

Biodegradation Mechanisms in Environmental Matrices

Biodegradation by microorganisms is a primary mechanism for the breakdown of flupyradifurone in the terrestrial environment, specifically in soil canada.cabayer.com. Under aerobic conditions in soil, flupyradifurone degrades, leading to extensive mineralization to CO2 and the formation of non-extractable residues fao.orgfluoridealert.org. In aerobic laboratory studies across various soil types, degradation occurs, with major routes involving the cleavage of the difluoroethyl group to produce difluoroacetic acid (DFA), cleavage at the pyridinylmethyl bridge with subsequent oxidation to 6-chloronicotinic acid (6-CNA), and mineralization to CO2 fao.org. In aquatic systems, under aerobic conditions in the dark, flupyradifurone is moderately degraded with mineralization to carbon dioxide and the formation of non-extractable residues fluoridealert.org.

Hydrolytic Stability and Transformation Products

Flupyradifurone is generally stable to hydrolysis across a range of environmental pH values (pH 4-9) fao.orgfao.orgwho.intfao.orgfluoridealert.orgfarmlandbirds.net. Despite its hydrolytic stability, transformation products can form through other degradation pathways, particularly photolysis and biodegradation. Key transformation products observed include 6-chloronicotinic acid (6-CNA), difluoroacetic acid (DFA), BYI 02960-succinamide (M48), and BYI 02960-azabicyclosuccinamide (M47) canada.camda.state.mn.us. M48 and M47 are formed via photolysis in shallow surface water mda.state.mn.us. 6-CNA has been observed as a major transformation product in laboratory soil degradation studies, and it degrades rapidly in aerobic soils fao.orgcanada.ca. DFA is also a significant degradate in soil fao.org.

Adsorption and Desorption Behavior in Soils and Sediments

Flupyradifurone exhibits low to moderate adsorption to soil particles fluoridealert.orgmda.state.mn.usrsc.orgboerenlandvogels.nlrsc.org. Adsorption coefficients (Koc) range from 80 to 283 mL/g in EU and US soils, and 331 mL/g in Brazilian soils, indicating medium mobility fluoridealert.orgmda.state.mn.us. Studies using Langmuir and Freundlich models have shown adsorption coefficients (Kf) ranging from 1.053 to 9.798 rsc.orgrsc.org. Adsorption kinetics suggest that both physical and chemical adsorption are involved, with monolayer adsorption occurring on the soil surface rsc.orgrsc.org. The organic carbon content of the soil is a primary factor influencing flupyradifurone adsorption rsc.orgrsc.org. Desorption constants (Kdoc) have been reported as higher than adsorption constants, suggesting stronger sorption during the desorption process fluoridealert.org. Time-dependent sorption studies indicate that adsorption can increase over time fluoridealert.org. Adsorption is influenced by soil type, with higher adsorption observed in soils with higher organic carbon and clay content researchgate.net. The addition of organic amendments like farmyard manure can increase the adsorption capacity of soils researchgate.net.

Here is a table summarizing some adsorption data:

Soil Type (Example)Adsorption Coefficient (Kf)Koc (mL/g)Reference
Various US and EU soils-80-283 fluoridealert.orgmda.state.mn.us
Brazilian soils-331 fluoridealert.org
Five different soils1.053–9.7981.0532–5.6529 (calculated from Kd) rsc.orgrsc.org
Entisol (India)-- researchgate.net
Inceptisol (India)-- researchgate.net

Mobility and Leaching Potential in Environmental Systems

Based on its adsorption characteristics, flupyradifurone is classified as mobile to moderately mobile in soil mda.state.mn.usboerenlandvogels.nl. Its low affinity for soil particles, particularly in soils with lower organic carbon content, suggests a potential for movement through the soil profile rsc.orgrsc.org. The Groundwater Ubiquity Score (GUS) for flupyradifurone is reported as 3.74, indicating a high potential for leaching into groundwater boerenlandvogels.nlresearchgate.net. Model estimates also suggest that flupyradifurone and its degradates have the potential to reach groundwater through leaching mda.state.mn.us. Flupyradifurone can also move from treated fields to surface water via runoff, erosion, and spray drift farmlandbirds.netcanada.camda.state.mn.us. Leaching potential can be influenced by soil type and water flow; studies have shown that leaching increases with increasing amounts of water and that residues can travel to lower soil depths researchgate.net. The addition of organic manure can decrease leaching in sandy loam soil researchgate.net.

Persistence and Environmental Half-Life Estimation

Flupyradifurone is characterized as persistent to very persistent in soil particles and surface water mda.state.mn.us. Environmental half-life estimations vary depending on the environmental matrix and conditions.

In soil, aerobic half-lives range from 79 to 799 days, depending on soil type mda.state.mn.us. Laboratory studies under aerobic conditions have reported DT50 values ranging from 33 to 374 days fao.org. Field dissipation studies have shown DT50 values ranging from 8.3 to 251 days fluoridealert.orgherts.ac.uk. In specific field experiments, half-lives in soil were reported as 10.0 to 16.9 days researchgate.netnih.gov. Anaerobic half-lives in soil are reported as >391 days or non-quantifiable mda.state.mn.us.

In water, flupyradifurone can persist for extended periods in surface water and sediments mda.state.mn.us. Under aerobic aquatic conditions in the dark, DT50 values were calculated to be 9.2 to 53.5 days in the water phase and 201 to 259 days in the total system fluoridealert.org. An outdoor pond study reported a DT50 of 80.6 days in the water fluoridealert.org.

Here is a table summarizing some reported half-life data:

Environmental MatrixConditionHalf-Life (DT50)Reference
Soil (Aerobic)Laboratory33 - 374 days fao.org
Soil (Aerobic)Field8.3 - 251 days fluoridealert.orgherts.ac.uk
Soil (Aerobic)Field (Ginseng study)10.0 - 16.9 days researchgate.netnih.gov
Soil (Aerobic)Varying soil types79 - 799 days mda.state.mn.us
Soil (Anaerobic)->391 days or non-quantifiable mda.state.mn.us
Water (Aerobic, dark)Laboratory (water phase)9.2 - 53.5 days fluoridealert.org
Water (Aerobic, dark)Laboratory (total system)201 - 259 days fluoridealert.org
WaterOutdoor pond study80.6 days fluoridealert.org
Water (Hydrolysis)pH 4-9, ambient tempStable (>150 days) fao.orgresearchgate.net
Water (Photolysis)pH 7, sterile buffer13.8 hours fao.org
Water (Photolysis)Sunlight>168 hours researchgate.net
Water (Photolysis)UV light2.37 - 3.81 minutes researchgate.net

Emerging Research Directions and Methodological Innovations in Hyfl F Studies

Integration of Artificial Intelligence and Machine Learning for Cyclotide Prediction and Design

Advancements in High-Throughput Screening for Novel Cyclotide Discovery

High-throughput screening (HTS) plays a vital role in the discovery of novel cyclotides from natural sources and synthetic libraries. Combining in silico mining of transcriptomes and genomes with efficient chemical extraction and analysis protocols using techniques like HPLC and MALDI-TOF is a preferred approach for high-throughput discovery nih.gov. This integrated approach allows for the rapid screening of numerous plant species and samples to identify the presence of cyclotides uq.edu.au. For instance, large-scale screening programs have analyzed hundreds of plant species from various families, leading to the discovery of many novel cyclotides uq.edu.aunih.gov. The development of efficient methods for the chemical synthesis of cyclotide libraries has also enabled HTS on chemically generated cyclotide variants nih.govmdpi.commdpi.comnih.gov. These advancements are directly applicable to the discovery of new Hyfl F variants or related cyclotides within Hybanthus floribundus or other plant sources.

Development of Novel Synthetic Strategies for Complex Cyclotide Analogues

Efficient chemical synthesis methods are crucial for producing cyclotides and their analogues, particularly for creating modified versions of natural cyclotides like this compound for research and potential applications uq.edu.auacs.org. Solid-phase peptide synthesis (SPPS) is a dominant methodology, often coupled with native chemical ligation (NCL) to achieve head-to-tail cyclization uq.edu.auacs.orgtandfonline.comcam.ac.ukresearchgate.net. Both Boc and Fmoc strategies have been developed for cyclotide synthesis uq.edu.aucam.ac.uk. While NCL remains a common method for macrocyclization, alternative approaches and refinements are continuously being explored to improve efficiency and yield, especially for complex sequences or those containing non-proteinogenic amino acids uq.edu.auacs.orgresearchgate.net. The ability to synthesize complex cyclotide analogues allows researchers to introduce specific modifications into the this compound sequence to study the impact of these changes on its structure, stability, and biological activity.

Refinement of Analytical Techniques for Trace Analysis and Characterization

Accurate and sensitive analytical techniques are essential for the identification, characterization, and quantification of cyclotides like this compound in complex biological matrices. Mass spectrometry (MS), including techniques such as MALDI-TOF, ESI-MS, and LC-MS/MS, is a gold standard for determining molecular weight and obtaining sequence information contractlaboratory.comanalytice.comnih.govnih.govuq.edu.aunih.gov. HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation and purification of cyclotides from plant extracts or synthetic mixtures analytice.comuq.edu.aunih.govhealthbiotechpharm.org. Refinements in sample preparation techniques, such as solvent extraction and solid-phase extraction (SPE), are also critical for isolating cyclotides from complex plant matrices contractlaboratory.comhealthbiotechpharm.org. Nuclear Magnetic Resonance (NMR) spectroscopy is employed for detailed structural analysis, including resolving the precise location of disulfide bonds and determining three-dimensional conformation contractlaboratory.comnih.gov. These advanced analytical methods enable researchers to confidently identify this compound, assess its purity, confirm its structure, and study its behavior in various experimental settings.

Exploration of Interdisciplinary Applications Beyond Current Scope

The unique properties of cyclotides, including their exceptional stability and diverse bioactivities, make them attractive scaffolds for various interdisciplinary applications diva-portal.orgcontractlaboratory.comnih.govacs.orguq.edu.aunih.govmdpi.comnih.govresearchgate.netdntb.gov.uaoup.comxiahepublishing.comtandfonline.comrsc.orgmdpi.com. While traditionally studied for their roles in plant defense, their potential in areas such as drug design and agriculture is being actively explored diva-portal.orgnih.gov. Cyclotides have shown a range of activities, including insecticidal, antimicrobial, cytotoxic, and anti-HIV properties analytice.comnih.govnih.govgoldaruco.comxiahepublishing.comrsc.orgdiva-portal.org. The cyclotide scaffold is particularly promising for grafting bioactive peptides to improve their stability and potentially enable oral activity or target specific biological pathways acs.orgmdpi.comoup.comtandfonline.comrsc.orgmdpi.com. Research into this compound can contribute to this broader exploration by investigating its specific biological activities and its potential as a scaffold for developing novel peptide-based agents.

Future Outlook for Cyclotide Research and this compound's Role within it

The field of cyclotide research is dynamic, with a significant number of novel cyclotides yet to be discovered nih.govoup.comnih.gov. The integration of advanced technologies, particularly AI/ML and HTS, is expected to accelerate the pace of discovery and characterization contractlaboratory.comnih.govnih.gov. Future research will likely focus on a deeper understanding of cyclotide biosynthesis, evolution, and their precise mechanisms of action nih.govuq.edu.au. The development of more efficient and cost-effective synthetic methods will be crucial for producing sufficient quantities of cyclotides and their analogues for extensive research and preclinical studies acs.org. This compound, as a characterized cyclotide from a known source, serves as a valuable subject within this expanding field. Future studies on this compound will benefit from these technological and methodological advancements, potentially revealing novel biological activities or providing insights into cyclotide structure-function relationships that can be applied to the broader cyclotide family.

Q & A

Q. What methodological frameworks underpin HyFL’s ability to ensure model privacy in federated learning?

HyFL employs a hybrid architecture combining secure multi-party computation (MPC) and differential privacy to protect model updates during federated training. The framework partitions computation between resource-constrained edge devices and a central server, ensuring raw data never leaves local devices. Key components include cryptographic protocols for secure aggregation and noise injection mechanisms to prevent data leakage . Researchers should evaluate privacy guarantees using metrics like ε-differential privacy bounds and MPC security proofs, as outlined in HyFL’s open-source implementation .

Q. How does HyFL address scalability challenges in cross-device federated learning environments?

HyFL adopts a hierarchical structure where edge devices perform local training, while intermediate servers handle partial model aggregation. This reduces communication overhead and computational demands on individual devices. Methodologically, researchers should benchmark HyFL’s scalability using metrics such as training time per epoch, network bandwidth consumption, and device dropout rates. Experiments in AWS EC2 instances with GPU acceleration demonstrate HyFL’s efficiency in large-scale deployments .

Advanced Research Questions

Q. What experimental designs are optimal for validating HyFL’s robustness against data-poisoning attacks?

To assess robustness, design experiments simulating adversarial scenarios:

  • Attack Injection : Introduce malicious participants altering local model updates (e.g., label-flipping or gradient manipulation).
  • Defense Evaluation : Apply HyFL’s secure aggregation protocol and analyze its ability to detect/neutralize outliers via robust statistical methods (e.g., median-based aggregation).
  • Performance Metrics : Compare test accuracy degradation and attack detection rates against baseline FL frameworks. HyFL’s integration with CrypTen MPC provides reproducible attack-defense workflows .

Q. How can researchers resolve discrepancies in model performance across heterogeneous data partitions in HyFL?

Data heterogeneity introduces non-IID (independent and identically distributed) challenges. Mitigation strategies include:

  • Stratified Sampling : Ensure balanced representation of data classes across participants during participant selection .
  • Adaptive Regularization : Incorporate loss functions that penalize parameter divergence between local and global models.
  • Post-Hoc Analysis : Use tools like t-SNE visualization or KL divergence to quantify data distribution mismatches. HyFL’s open-source codebase supports modular integration of these techniques .

Q. What methodologies are recommended for analyzing communication efficiency in HyFL’s hybrid architecture?

  • Protocol Profiling : Measure encryption/decryption latency and bandwidth usage at each hierarchical layer (edge, server).
  • Compression Techniques : Evaluate trade-offs between model quantization (e.g., 8-bit vs. 16-bit precision) and convergence rates.
  • Comparative Studies : Benchmark against non-hybrid FL frameworks (e.g., FedAvg) under identical network conditions. HyFL’s documentation provides detailed logging tools for such analyses .

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